molecular formula C7H6BrNO2 B1274877 3-Amino-4-bromobenzoic acid CAS No. 2840-29-1

3-Amino-4-bromobenzoic acid

Cat. No. B1274877
CAS RN: 2840-29-1
M. Wt: 216.03 g/mol
InChI Key: TZFJADFQEBASQU-UHFFFAOYSA-N
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Description

3-Amino-4-bromobenzoic acid is a compound that is not directly mentioned in the provided papers, but its structural motifs and synthetic methods can be inferred from related research. The compound consists of a benzene ring substituted with an amino group at the third position and a bromine atom at the fourth position, along with a carboxylic acid group. This structure suggests potential reactivity typical of halogenated aromatics and amino acids, which can be utilized in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of compounds related to 3-amino-4-bromobenzoic acid can be complex, involving multiple steps and careful control of reaction conditions. For instance, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids involves a sequence of reactions including protection of the amino group, esterification, and coupling to polyethylene glycol derivatives . Similarly, the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles requires palladium-catalyzed arylation and subsequent deprotection/cyclization . These methods highlight the importance of halogen substituents in facilitating coupling reactions and the potential for creating diverse derivatives of 3-amino-4-bromobenzoic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 3-amino-4-bromobenzoic acid is characterized by the presence of planar and trans-configured amide and peptide bonds, as seen in the X-ray crystal structures of amino acid and peptide derivatives with p-bromobenzoyl substituents . These structural features are crucial for the formation of specific molecular interactions and packing motifs in the solid state, which can influence the properties and applications of the material.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds is often exploited in nucleophilic substitution reactions. For example, 3-bromo-2-nitrobenzo[b]thiophene undergoes aromatic nucleophilic substitution with amines, leading to the formation of N-substituted amino derivatives . This type of reactivity is relevant to the potential chemical transformations of 3-amino-4-bromobenzoic acid, which could undergo similar reactions with nucleophiles to yield a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-4-bromobenzoic acid can be deduced from related compounds. For instance, the utility of 4-aminobenzoic acid in promoting hydrogen bonding in crystallization processes suggests that 3-amino-4-bromobenzoic acid could also engage in hydrogen bonding interactions, which may affect its crystallization behavior and solid-state properties . Additionally, the synthesis and characterization of a cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid provide insights into the types of intermolecular interactions that could be expected for 3-amino-4-bromobenzoic acid in cocrystalline materials .

Scientific Research Applications

Catalyst-Free Phosphine Oxide Coupling

3-Amino-4-bromobenzoic acid has been utilized in catalyst-free P-C coupling reactions with secondary phosphine oxides under microwave irradiation in water. This process, involving halobenzoic acids, results in phosphinoylbenzoic acids that are subsequently converted into ethyl esters with yields of 59–82% (Jablonkai & Keglevich, 2015).

Photodynamic Therapy Application

The compound has been incorporated in the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These phthalocyanines show potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy, owing to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Copper-Catalyzed Amination

3-Amino-4-bromobenzoic acid is also a key reactant in copper-catalyzed amination reactions. This process produces N-aryl and N-alkyl anthranilic acid derivatives with high yields, eliminating the need for acid protection. One of the notable applications is in metal ion-selective fluorosensing, particularly for Hg(II) detection in water (Wolf et al., 2006).

Structure-Property Relationships

Investigations into the structure-property relationships in halogenbenzoic acids, including 3-Amino-4-bromobenzoic acid, have provided insights into their thermodynamic properties. These studies involve the analysis of vapor pressures, melting temperatures, and enthalpies of fusion, aiding in understanding specific interactions in liquid and crystal phases. This research is crucial for assessing the water solubility of sparingly soluble drugs (Zherikova et al., 2016).

Synthesis of Oligopeptides

The compound has been used in the synthesis of highly constrained linear oligopeptides containing heterocyclic α-amino carboxylic acids. These oligopeptides demonstrate rigid helical conformations, significant for studies in peptide chemistry and drug development (Stoykova, Linden, & Heimgartner, 2013).

Synthesis of Anti-Cancer Agents

In the field of cancer research, 3-Amino-4-bromobenzoic acid plays a role in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004).

Safety And Hazards

3-Amino-4-bromobenzoic acid is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

3-amino-4-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFJADFQEBASQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392316
Record name 3-amino-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-bromobenzoic acid

CAS RN

2840-29-1
Record name 3-Amino-4-bromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2840-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-Bromobenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M MATSUO, T MATSUO, Y KASIDA… - Chemical and …, 1969 - jstage.jst.go.jp
Wilzbach tritiation in ortho-, meta-and para-aminobenzoic acids was compared with acid catalysed hydrogen exchange reaction and bromination. The acid catalysed hydrogen …
Number of citations: 1 www.jstage.jst.go.jp
T Knobloch, K Harmrolfs, F Taft… - …, 2011 - Wiley Online Library
… pretiosum with 3-amino-4-bromobenzoic acid.5b Mutasynthesis should indeed enhance its reputation as a powerful tool for the generation of small compound libraries if novel …
J Zhang, S Li, X Wu, Z Guo, C Lu, Y Shen - Organic letters, 2017 - ACS Publications
… mediterranei with 3-amino-4-bromobenzoic acid. (17) In essence, this study provided direct evidence that the putative hydroxylase Nam7 is involved in the formation of the naphthalenic …
Number of citations: 18 pubs.acs.org
I Bułyszko, G Dräger, A Klenge… - Chemistry–A European …, 2015 - Wiley Online Library
… Tetraketide 56 was obtained in good yield after feeding of 3-amino-4-bromobenzoic acid 55 to the AHBA(−) strain. This result is remarkable in view of the fact that 4-substituted 3-…
F Taft, S Eichner, T Knobloch, K Harmrolfs, J Hermane… - Synlett, 2012 - thieme-connect.com
… One simple first example relies on bromo-ansamitocin derivative 26, which was generated by feeding 3-amino-4-bromobenzoic acid (12; Scheme [7]).[ 32 ] The bromo functionality …
Number of citations: 3 www.thieme-connect.com
N Skrzypczak, P Przybylski - Natural Product Reports, 2022 - pubs.rsc.org
… pretiosum strain with an acid-alkyne derivative and 3-amino-4-chlorobenzoic acid or 3-amino-4-bromobenzoic acid as biosynthetic precursors, analogously to the approach shown in Fig…
Number of citations: 14 pubs.rsc.org
I Bułyszko - 2016 - repo.uni-hannover.de
… [68,69] The pyranone 42 was obtained in the yield of 19 mg/L after feeding with 3-amino-4-bromobenzoic acid 41 to the mutant strain and subsequently transformed into Mosher esters …
Number of citations: 3 www.repo.uni-hannover.de
X Xu - 2015 - research-collection.ethz.ch
Metal-organic frameworks (MOFs) are prepared by self-assembly of metal ions and/or clusters and organic linkers to form three-dimensional frameworks. As a subgroup of organo-…
Number of citations: 0 www.research-collection.ethz.ch
T Kobayashi, K Aoki, M Sadakiyo - Inorganic Chemistry Communications, 2021 - Elsevier
… -[1,1′-biphenyl]-4,4′-dicarboxylic acid (BPDC–NH 2 ), the ligand for UiO-67-NH 2 , was synthesized through Suzuki-Miyaura coupling reaction with 3-amino-4-bromobenzoic acid and …
Number of citations: 3 www.sciencedirect.com
ME Maier - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
… For example, feeding of 3-amino-4-bromobenzoic acid (309) to the AHBA (−) blocked mutant of Actinosynnema pretiosum produced the ansamitocin P3 derivative 310. This compound …
Number of citations: 172 pubs.rsc.org

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